Ethyl 3-amino-1-fluorocyclopentane-1-carboxylate
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Overview
Description
Ethyl 3-amino-1-fluorocyclopentane-1-carboxylate is an organic compound that belongs to the class of fluorinated amino acids This compound is characterized by the presence of an ethyl ester group, an amino group, and a fluorine atom attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-1-fluorocyclopentane-1-carboxylate typically involves the following steps:
Cyclopentane Derivative Preparation: The starting material is usually a cyclopentane derivative, which undergoes fluorination to introduce the fluorine atom at the desired position.
Amination: The fluorinated cyclopentane derivative is then subjected to amination reactions to introduce the amino group.
Esterification: Finally, the compound is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalysts and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-1-fluorocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Ethyl 3-amino-1-fluorocyclopentane-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-amino-1-fluorocyclopentane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool in studying biochemical pathways and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-1-chlorocyclopentane-1-carboxylate
- Ethyl 3-amino-1-bromocyclopentane-1-carboxylate
- Ethyl 3-amino-1-iodocyclopentane-1-carboxylate
Uniqueness
Ethyl 3-amino-1-fluorocyclopentane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles compared to its chloro, bromo, and iodo counterparts.
Properties
IUPAC Name |
ethyl 3-amino-1-fluorocyclopentane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c1-2-12-7(11)8(9)4-3-6(10)5-8/h6H,2-5,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJGALPFIFFZMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(C1)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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